molecular formula C10H15N3 B2590461 N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine CAS No. 2172435-92-4

N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine

Cat. No.: B2590461
CAS No.: 2172435-92-4
M. Wt: 177.251
InChI Key: BHUBBKDDKYHJIB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine is an organic compound with the molecular formula C10H15N3 . Its structure is defined by the SMILES notation CN(C)C1=NC=CC2=C1CNCC2 and the InChIKey BHUBBKDDKYHJIB-UHFFFAOYSA-N . Research Context and Potential This compound belongs to the tetrahydronaphthyridine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological and pharmacological properties . Specifically, the 2,7-naphthyridine core and its derivatives are of significant interest in pharmaceutical research for developing novel therapeutic agents . Recent studies have explored similar tetrahydronaphthyridine frameworks as key components in potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment , and other 2,7-naphthyridine derivatives have shown promising neurotropic activity, including anticonvulsant effects . These findings highlight the value of the tetrahydronaphthyridine structure as a versatile building block for drug discovery programs targeting various diseases. Usage Note This product is intended for research purposes and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)10-9-7-11-5-3-8(9)4-6-12-10/h4,6,11H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUBBKDDKYHJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172435-92-4
Record name N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, ensuring high yields and purity. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structural Characteristics

N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine features a complex molecular structure characterized by its tetrahydro configuration and the presence of dimethylamine groups. The molecular formula is C10H15N3C_{10}H_{15}N_{3}, with a molecular weight of approximately 177.25 g/mol. Its fused-ring system consists of two pyridine rings connected through adjacent carbon atoms, which significantly contributes to its chemical properties and reactivity .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by modulating enzyme activity or receptor binding. It is suggested that the compound can inhibit certain enzyme pathways or interfere with receptor signaling mechanisms crucial for cellular function. For instance:

  • Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound can selectively induce apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells .

Neuropharmacological Effects

The compound is also being investigated for its potential neuropharmacological effects. Its interaction with neurotransmitter systems may provide insights into therapeutic avenues for neurodegenerative diseases. The modulation of calcium channels by derivatives of naphthyridines has been linked to neuroprotective effects .

Case Study 1: Antitumor Activity

A study focused on the anticancer effects of this compound demonstrated its ability to inhibit proliferation in various cancer cell lines while sparing normal hepatocytes (HL-7702). The compound showed a dose-dependent response in inhibiting cell growth and inducing apoptosis in liver cancer cells .

Case Study 2: Neuroprotection

Another research initiative explored the neuroprotective potential of compounds related to this compound against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance neuronal survival and function under stress conditions .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Anticancer ActivityInhibits tumor growth and induces apoptosis in cancer cellsSelective apoptosis in liver cancer cells (HL-7702)
NeuropharmacologyPotential neuroprotective effects against oxidative stressEnhanced neuronal survival under stress conditions
Calcium Channel ModulationModulates calcium channels linked to neuroprotectionNeuroprotective effects observed in preclinical studies

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or receptor binding, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Likely C₁₀H₁₅N₃ (based on substituent analysis).
  • Structural Features : A saturated six-membered ring fused with a pyridine-like ring, with N,N-dimethyl substitution at position 1.
Positional Isomers
  • N,N-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine

    • Differs in the naphthyridine ring positions (1,6 vs. 2,7).
    • Synthesized via cesium carbonate-mediated coupling in dimethyl sulfoxide (DMSO) .
    • The 1,6-isomer may exhibit distinct electronic properties due to altered nitrogen positioning.
  • 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine Features a methyl group at position 7 and an amine at position 3. Molecular formula: C₉H₁₃N₃; molecular weight: 163.22 . The absence of dimethylamino groups reduces steric hindrance compared to the target compound.
Substituted Derivatives
  • 4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride Bromine at position 4 introduces halogen-based reactivity. Molecular formula: C₁₀H₁₃BrCl₂N₃; molecular weight: 339.05 .
  • N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine

    • Trimethyl substitution at positions 1, 2, and 4.
    • Molecular formula: C₁₁H₁₇N₃; molecular weight: 191.27 .
    • Increased lipophilicity due to additional methyl groups.

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound C₁₀H₁₅N₃ 177.25 Not reported Expected C≡N stretch (2200 cm⁻¹), dimethylamino δ ~2.2–2.5 ppm (¹H NMR)
4-Bromo derivative (dihydrochloride) C₁₀H₁₃BrCl₂N₃ 339.05 Not reported Bromine-related shifts in ¹H/¹³C NMR
N,N,4-Trimethyl-1,5-naphthyridin-2-amine C₁₁H₁₇N₃ 191.27 Not reported Trimethyl groups δ ~1.2–1.5 ppm (¹H NMR)
7-Isopropyl-1-pyrrolidin-1-yl derivative C₂₀H₂₈N₄O₃ 372.47 131–133 IR: OH (3143 cm⁻¹), C≡N (2202 cm⁻¹)

Biological Activity

N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.

Structural Characteristics

This compound features a complex molecular structure characterized by a tetrahydro configuration and the presence of dimethylamine groups. Its molecular formula is C10H12N2C_{10}H_{12}N_2 with a molecular weight of approximately 178.24 g/mol. The compound exhibits basic properties due to the nitrogen atoms in its structure and shows distinct spectral properties useful for identification and characterization in laboratory settings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity or receptor binding, leading to various biological effects including:

  • Anticancer Activity : Research indicates that this compound may inhibit certain enzyme pathways or interfere with receptor signaling mechanisms crucial for cellular function. It has shown potential in inducing cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Properties : The compound is also being explored for its antimicrobial effects against various pathogens .

Case Studies and Experimental Evidence

  • Anticancer Studies : A study demonstrated that derivatives of naphthyridines exhibit significant cytotoxicity against cancer cell lines. This compound was tested alongside other naphthyridine derivatives, showing promising results in inhibiting tumor growth .
  • Enzyme Inhibition : In vitro studies have shown that the compound can inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit protein kinases that are vital for tumor cell proliferation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by modulating glutamate receptors involved in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound compared to other naphthyridine derivatives, a comparison table is provided below:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundYesYesDimethylamine group enhances reactivity
1,5-NaphthyridineModerateLimitedKnown for diverse applications
1,6-NaphthyridineHighModerateExhibits strong enzyme inhibition
1,8-NaphthyridineVariableLimitedUnique due to different nitrogen arrangement

Synthesis and Applications

This compound can be synthesized through various methods including cyclization reactions involving appropriate precursors. One common synthetic route involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile followed by cyclization under controlled conditions.

The compound has several scientific applications:

  • Medicinal Chemistry : Investigated for drug development targeting specific enzymes and receptors.
  • Fluorescent Probes : Used in developing sensors for detecting various analytes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine?

  • Methodological Answer : The compound can be synthesized via two primary pathways:

  • Primary Synthesis : Direct assembly of the naphthyridine core using cyclization reactions. For example, aminolysis of halogenated precursors (e.g., bromo derivatives) with dimethylamine under reflux conditions .
  • Post-Functionalization : Starting from pre-formed tetrahydro-2,7-naphthyridine scaffolds, dimethylation can be achieved via reductive amination or alkylation using methyl iodide in basic media. Evidence from similar compounds highlights the use of NaOH-mediated deprotection and recrystallization for purification .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR Spectroscopy : To confirm substituent positions and dimethylamine integration. For example, coupling patterns in the aromatic region distinguish between 2,7-naphthyridine isomers .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.
  • X-ray Crystallography : For unambiguous determination of regiochemistry and hydrogen-bonding interactions, particularly in resolving tautomeric ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the aminolysis step in synthesizing this compound?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for halogen displacement .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted dimethylamine and salts .

Q. What experimental strategies address contradictory MIC (Minimum Inhibitory Concentration) data in antibacterial studies?

  • Methodological Answer : Contradictions may arise from strain-specific resistance or assay variability. Mitigation strategies include:

  • Standardized Broth Microdilution : Follow CLSI guidelines for consistency in inoculum size (~5 × 10^5 CFU/mL) and incubation time (18–24 h) .
  • Positive Controls : Use reference antibiotics (e.g., ciprofloxacin for Gram-negative bacteria) to calibrate MIC ranges.
  • Mechanistic Studies : Combine MIC data with enzymatic assays (e.g., bacterial topoisomerase inhibition) to validate target engagement .

Q. How can regioselectivity be controlled during direct amination of halogenated 2,7-naphthyridine precursors?

  • Methodological Answer : Regioselectivity is influenced by:

  • Substrate Electronics : Electron-withdrawing groups (e.g., nitro) at specific positions direct amination to less electron-deficient sites.
  • Catalytic Systems : Palladium/ligand combinations (e.g., Xantphos with Pd(OAc)₂) favor C–N coupling at sterically accessible positions .
  • Solvent Effects : Dioxane or toluene enhances selectivity by stabilizing transition states .

Q. What computational methods predict the thermodynamic stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to compute Gibbs free energy (ΔG) of tautomers and conformers.
  • NIST Data : Reference experimental enthalpy (ΔfH°gas) and entropy (ΔrS°) values for similar amines to validate computational models .

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